molecular formula C9H6N2O3 B1344232 3-Formyl-1H-indazole-5-carboxylic acid CAS No. 885519-98-2

3-Formyl-1H-indazole-5-carboxylic acid

Cat. No.: B1344232
CAS No.: 885519-98-2
M. Wt: 190.16 g/mol
InChI Key: MAPWHWRNFRJKFI-UHFFFAOYSA-N
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Description

3-Formyl-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a formyl group at the 3-position and a carboxylic acid group at the 5-position of the indazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Biochemical Analysis

Biochemical Properties

3-Formyl-1H-indazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and impacting cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, this compound may affect the expression of genes involved in inflammatory responses, thereby reducing inflammation in affected cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to specific enzymes, inhibiting their activity and altering biochemical pathways. For instance, indazole derivatives have been shown to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound may modulate gene expression by interacting with transcription factors, leading to changes in cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. Studies have shown that indazole derivatives can be stable under certain conditions but may degrade over time, leading to a reduction in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It may influence metabolic flux and metabolite levels by modulating enzyme activity. For example, indazole derivatives have been shown to inhibit enzymes involved in the metabolism of arachidonic acid, leading to a reduction in pro-inflammatory metabolites . Additionally, this compound may affect the levels of other metabolites, impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It may be transported across cell membranes by active or passive transport mechanisms . Once inside the cells, it can interact with binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues may vary depending on the presence of specific transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, indazole derivatives have been observed to localize in the nucleus, where they can interact with transcription factors and modulate gene expression. The localization of this compound within subcellular compartments may influence its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the nitrosation of indoles, which proceeds through a multistep pathway starting with the nitrosation of the C3 position of indole, leading to the formation of oxime intermediates . Another approach involves the palladium or copper-catalyzed cyanation of 3-halogenoindazole followed by reduction with RANEY® nickel or diisobutylaluminum hydride (DIBAL) .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable and cost-effective synthetic routes. These methods may include the use of transition metal-catalyzed reactions and reductive cyclization reactions . The choice of method depends on factors such as yield, purity, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents.

Major Products Formed

    Oxidation: 3-Carboxy-1H-indazole-5-carboxylic acid.

    Reduction: 3-Hydroxymethyl-1H-indazole-5-carboxylic acid.

    Substitution: Various substituted indazole derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-3-carboxylic acid: Lacks the formyl group at the 3-position.

    3-Formyl-1H-indazole: Lacks the carboxylic acid group at the 5-position.

    5-Carboxy-1H-indazole: Lacks the formyl group at the 3-position.

Uniqueness

3-Formyl-1H-indazole-5-carboxylic acid is unique due to the presence of both the formyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-formyl-2H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-4-8-6-3-5(9(13)14)1-2-7(6)10-11-8/h1-4H,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPWHWRNFRJKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626181
Record name 3-Formyl-2H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-98-2
Record name 3-Formyl-2H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-formyl-1H-indazole-5-carboxylic acid
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